5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic organic compound belonging to the indoloquinoline family. This family of compounds displays a wide range of biological activities, including anticancer properties. 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has been identified as a potent Topoisomerase I inhibitor, making it a promising candidate for further research in cancer therapy. []
The compound is classified under the category of indoloquinolines and is identified by the Chemical Abstracts Service (CAS) number 18735-98-3. It has been the subject of various studies due to its interesting chemical properties and biological activities, particularly its role as a potential inhibitor of topoisomerase I, an enzyme involved in DNA replication and repair processes.
The primary method for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves palladium-catalyzed regioselective intramolecular direct arylation of 3-indolecarboxamides. This method allows for diastereospecific production under varying reaction conditions. The general procedure includes:
While specific industrial methods for large-scale synthesis are not extensively documented, adaptations of the palladium-catalyzed intramolecular arylation method can be employed for broader applications in chemical manufacturing.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one exhibits a complex molecular structure characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insight into the molecular structure:
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is involved in various chemical reactions:
The mechanism of action for 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one primarily involves its interaction with topoisomerase I. The compound acts as an inhibitor by stabilizing the topoisomerase I-DNA cleavable complex:
This mechanism highlights its potential as an anticancer agent.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one typically appears as a solid at room temperature with specific melting points reported in literature.
The compound's reactivity is influenced by its functional groups:
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has several notable applications:
The indoloquinoline alkaloids emerged as significant therapeutic agents through ethnopharmacological studies of traditional medicinal plants, particularly Cryptolepis sanguinolenta, a West African shrub historically used to treat malaria and inflammatory conditions. Early phytochemical investigations in the 1990s identified cryptolepine (5-methyl-10H-indolo[3,2-b]quinoline) and isocryptolepine as the primary bioactive constituents of this plant, sparking interest in their structural optimization [1] [4]. The 2010 Nobel Prize in Physiology or Medicine, awarded for the discovery of artemisinin’s antimalarial properties, further galvanized research into plant-derived antimalarials, including indoloquinoline derivatives [4].
Over the past three decades, indoloquinolines evolved from natural product curiosities to synthetically tunable scaffolds for diverse therapeutic applications. Cryptolepine’s initial characterization as an intercalating agent with antimalarial and antibacterial effects prompted systematic structure-activity relationship studies [4] [8]. Seminal work demonstrated that bromination at position 2 of cryptolepine enhanced both antimalarial potency and selectivity indices, leading to the development of 2-bromocryptolepine as a clinical candidate [1] [5]. Parallel research revealed unexpected biological activities beyond antiparasitic effects, including anticancer properties via cyclin-dependent kinase inhibition and DNA intercalation [6] [8], as well as neuropharmacological potential through cholinesterase inhibition [1]. This therapeutic versatility established indoloquinolines as privileged structures in medicinal chemistry.
Table 1: Historical Milestones in Indoloquinoline Research
Year Range | Key Developments | Therapeutic Focus |
---|---|---|
Pre-1990 | Ethnomedical use of Cryptolepis sanguinolenta for malaria | Antimalarial |
1990–2000 | Isolation of cryptolepine/isocryptolepine; Synthesis of halogenated derivatives | Antimicrobial, Anticancer |
2000–2010 | Mechanistic studies (DNA intercalation, kinase inhibition) | Anticancer optimization |
2010–Present | Identification of cholinesterase inhibition; Multitargeted drug design | Neurodegenerative diseases |
Indolo[3,2-c]quinoline derivatives constitute a structurally distinct subclass characterized by a planar, electron-rich heteroaromatic system formed by fusion of indole and quinoline rings. The core scaffold features:
Table 2: Structural Variants of Indolo[3,2-c]quinoline Derivatives
Structural Class | Representative Compound | Key Structural Features | Biological Significance |
---|---|---|---|
Simple Alkaloids | Cryptolepine | Unsubstituted; 5-methyl | DNA intercalation, Antimalarial |
Halogenated Derivatives | 2-Bromocryptolepine | Bromine at C2 | Enhanced antimalarial potency & selectivity |
Annulated Systems | Indolo-furo[3,2-c]quinolines | Furan ring fused at C2–C3 | Anticancer, Cholinesterase inhibition |
Metal Complexes | Ru(II)/Os(II)-arene conjugates | Metal coordination at N6 or sidechain nitrogen | Enhanced cytotoxicity, Kinase inhibition |
Keto Derivatives | 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one | C6 carbonyl group | Multitargeted ligands, Synthetic precursor |
The carbonyl group in 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one introduces hydrogen-bonding capacity and dipole moments that significantly influence molecular recognition. X-ray crystallography reveals near-perfect planarity in the unsubstituted derivative, facilitating π-stacking with biological macromolecules, while annulated variants (e.g., indolo-furo[3,2-c]quinolines) exhibit controlled deviations from planarity that modulate DNA intercalation kinetics [7]. Substituents at C2 (electron-withdrawing groups) or N6 (alkyl chains) further fine-tune electronic properties and solubility profiles, enabling optimization for blood-brain barrier penetration in neurodegenerative applications [1].
This scaffold serves as a quintessential example of a "multitarget-directed ligand" (MTDL) in modern drug discovery, exhibiting intrinsic polypharmacology against clinically validated targets:
Table 3: Multitargeted Pharmacological Profile of 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
Therapeutic Area | Molecular Targets | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
---|---|---|---|
Neurodegenerative | Acetylcholinesterase (AChE) | 485 nM | Non-competitive inhibition; PAS binding |
Butyrylcholinesterase (BChE) | 699 nM | Mixed-type inhibition | |
P-glycoprotein (P-gp) induction | 100 nM | Enhanced Aβ clearance across BBB | |
BACE-1 | Weak inhibition | Secondary amyloid-lowering effect | |
Oncology | CDK2/Cyclin E | 1.7–4.3 μM | G2/M cell cycle arrest |
DNA Topoisomerase II | 3.8 μM | DNA intercalation-mediated cleavage | |
Antimicrobial | Plasmodium falciparum | 0.15–0.8 μM | DNA intercalation, Heme polymerization inhibition |
The scaffold’s synthetic versatility underpins its pharmacophore utility. The C6 carbonyl enables:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1